Benzyl 2-(2-aminobenzamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

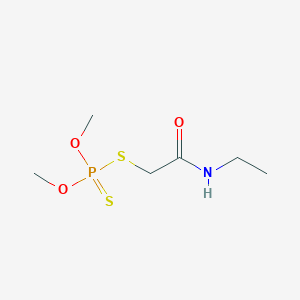

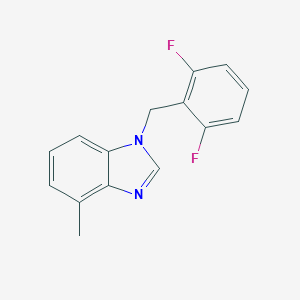

“Benzyl 2-(2-aminobenzamido)acetate” is an organic compound with the molecular formula C16H16N2O3 . It belongs to the class of benzene compounds . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “Benzyl 2-(2-aminobenzamido)acetate” involves several steps. The reaction starts with Sodium 4-hydroxybenzenesulfonate and pivaloyl chloride in a solution of DCM and TEA. After the reaction is complete, DMF and thionyl chloride are added. The mixture is then stirred for 2 hours. After completion of the reaction, the solvent is evaporated off, and toluene is added. The salt is filtered off, and dichloromethane is added. The resulting solution is then added to a suspension of benzyl 2-(2-aminobenzamido)acetate prepared according to Example 8 in dichloromethane and pyridine .

Molecular Structure Analysis

The molecular structure of “Benzyl 2-(2-aminobenzamido)acetate” consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact linear structure formula is not provided .

Physical And Chemical Properties Analysis

“Benzyl 2-(2-aminobenzamido)acetate” appears as a clear, colorless liquid under standard conditions . It has a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Wissenschaftliche Forschungsanwendungen

Fluorescence Labeling in Carbohydrate Research Benzyl 2-(2-aminobenzamido)acetate, through its component 2-Aminobenzamide (2AB), is prominently utilized in the field of carbohydrate research. 2AB acts as a fluorescent label attached to reducing oligosaccharides through a reductive amination procedure. This labeling is compatible with the deprotection of acetate and benzyl protecting groups, which is a critical step in the structural analysis of carbohydrates (Cumpstey et al., 2000).

Synthesis of Quinazolinones and Benzothiadiazine Another significant application is in the synthesis of complex molecular structures. Benzyl 2-(2-aminobenzamido)acetate is involved in the oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides, a process catalyzed by zinc. The molecule also reacts with aromatic and aliphatic aldehydes under specific conditions, highlighting its versatility in synthesizing a variety of chemical structures (Sharif et al., 2014).

Kinetics and Mechanism of Cyclisation The kinetics and mechanism of the base-catalysed cyclisation of compounds related to Benzyl 2-(2-aminobenzamido)acetate have been studied extensively. For instance, the cyclisation of 2-(Substituted benzoylamino)benzamides to yield Quinazolin-4-one and Quinazolin-4-thione derivatives has been analyzed. This research helps in understanding the reaction kinetics and the influence of substituents on the cyclisation process (Hanusek et al., 2002).

Aspartic Acid Benzamide Derivatives as Caspase Inhibitors In medical research, derivatives of benzyl 2-(2-aminobenzamido)acetate, specifically benzamide derivatives of aspartic acid, have been claimed to inhibit cell death, acting as caspase inhibitors. These compounds are found to be potentially useful in conditions where cell death is a concern, such as in neurodegenerative disorders or cardiovascular diseases (WO Cytovia, 2001).

Marine-Associated Streptomyces Derivatives Research has also identified novel compounds related to Benzyl 2-(2-aminobenzamido)acetate from marine-associated Streptomyces. These studies not only expand the chemical diversity of natural products but also provide a deeper understanding of marine biochemistry and potential pharmaceutical applications (Zhang et al., 2018).

Organic Chemistry and Catalysis In the domain of organic chemistry and catalysis, Benzyl 2-(2-aminobenzamido)acetate is involved in processes like the palladium-catalyzed domino reaction, forming complex molecular structures like 4-phenylquinazolinones. This highlights its role in facilitating complex chemical reactions and synthesizing new molecular entities (Hikawa et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 2-[(2-aminobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXAZBLCOYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570277 |

Source

|

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(2-aminobenzamido)acetate | |

CAS RN |

150374-97-3 |

Source

|

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)